3,4-dichloro-3H-pyridazin-6-one
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Overview
Description
3,4-Dichloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as core structures in medicinal chemistry. The compound contains two chlorine atoms at positions 3 and 4 and an oxygen atom at position 6 in a six-membered ring structure with two adjacent nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or esters. One common method is the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3H-pyridazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridazinones, oxidized derivatives, and reduced forms of the compound. These products often exhibit enhanced or modified pharmacological properties .
Scientific Research Applications
3,4-Dichloro-3H-pyridazin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including hypertension, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-dichloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-dichloro-3H-pyridazin-6-one include:
- 3,6-Dichloro-4-methylpyridazine
- 3,4-Difluoropyridazin-6-one
- 3,4-Dibromopyridazin-6-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 4 enhances its reactivity and potential for further functionalization. Additionally, its pharmacological profile may differ from other pyridazinone derivatives, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C4H2Cl2N2O |
---|---|
Molecular Weight |
164.97 g/mol |
IUPAC Name |
3,4-dichloro-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1,4H |
InChI Key |
XRJHJWALGHVWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(N=NC1=O)Cl)Cl |
Origin of Product |
United States |
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